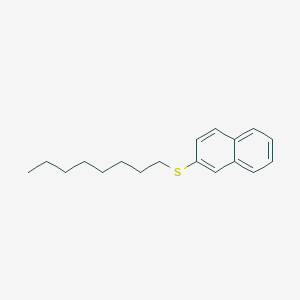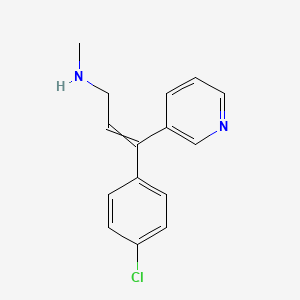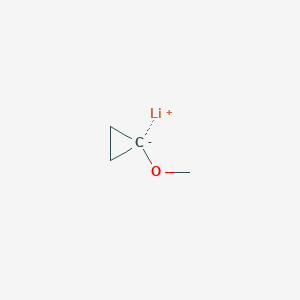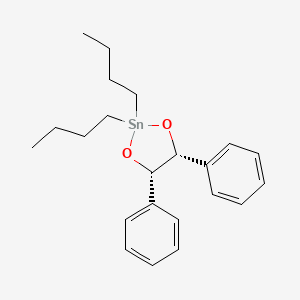
(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane is a chiral organotin compound It is characterized by its unique structure, which includes two butyl groups and two phenyl groups attached to a dioxastannolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane typically involves the reaction of dibutyltin oxide with diphenylglycol in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The specific reaction conditions, such as temperature and solvent choice, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While there is limited information on the industrial production methods for this compound, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin compounds.
Reduction: Reduction reactions can convert the compound into different organotin species.
Substitution: The butyl or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane has several scientific research applications, including:
Catalysis: The compound can be used as a catalyst in various organic reactions, such as polymerization and cross-coupling reactions.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.
Biological Studies: The compound’s potential biological activity is of interest in medicinal chemistry, where it may be investigated for its effects on biological systems.
Material Science: It can be used in the development of new materials with unique properties, such as organotin-based polymers.
Mechanism of Action
The mechanism by which (4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane exerts its effects depends on the specific application. In catalysis, the compound may act by coordinating to substrates and facilitating their transformation through a series of intermediate steps. The molecular targets and pathways involved can vary, but typically involve interactions with other molecules through the tin center.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-4,5-Diphenyl-2-oxazolidinone: Another chiral compound with similar structural features, used in organic synthesis.
(4R,5S)-5-Acetylamino-4-diethylcarbamoyl-5,6-dihydro-4H-pyran-2-carboxylic acid: A compound with similar stereochemistry, used in medicinal chemistry.
Uniqueness
(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane is unique due to its specific combination of butyl and phenyl groups attached to a dioxastannolane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective.
Properties
CAS No. |
79270-40-9 |
|---|---|
Molecular Formula |
C22H30O2Sn |
Molecular Weight |
445.2 g/mol |
IUPAC Name |
(4R,5S)-2,2-dibutyl-4,5-diphenyl-1,3,2-dioxastannolane |
InChI |
InChI=1S/C14H12O2.2C4H9.Sn/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;2*1-3-4-2;/h1-10,13-14H;2*1,3-4H2,2H3;/q-2;;;+2/t13-,14+;;; |
InChI Key |
XFKDOJLLZIITQF-OBJIRFSESA-N |
Isomeric SMILES |
CCCC[Sn]1(O[C@H]([C@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)CCCC |
Canonical SMILES |
CCCC[Sn]1(OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
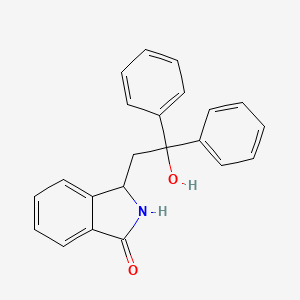
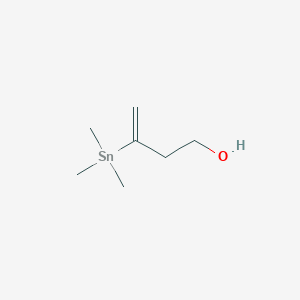


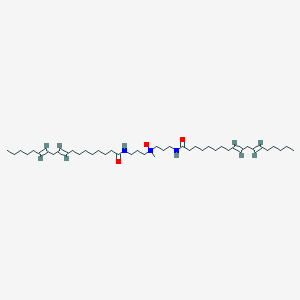
![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
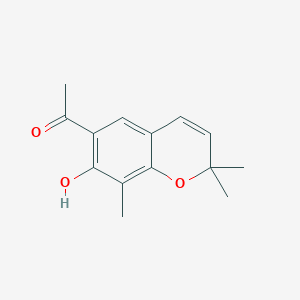
![4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14449462.png)
